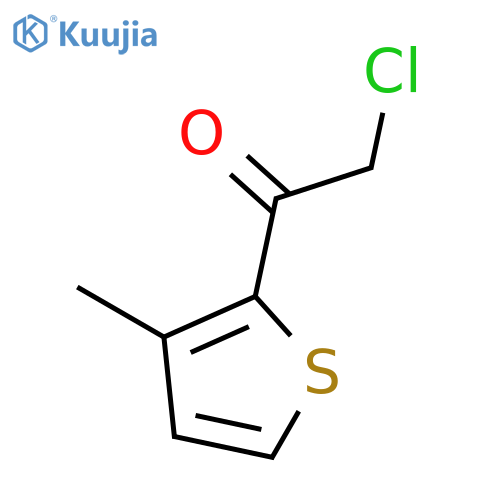

Cas no 556110-52-2 (2-chloro-1-(3-methylthiophen-2-yl)ethan-1-one)

2-chloro-1-(3-methylthiophen-2-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- Ethanone,2-chloro-1-(3-methyl-2-thienyl)-(9ci)

- 2-chloro-1-(3-methylthiophen-2-yl)ethan-1-one

- CHEMBL142327

- Z837063684

- AKOS010867520

- 824-970-7

- Ethanone, 2-chloro-1-(3-methyl-2-thienyl)- (9CI)

- SCHEMBL6793998

- HCEPFKMDXYBZCH-UHFFFAOYSA-N

- 2-chloro-1-(3-methylthiophen-2-yl)ethanone

- EN300-1258965

- BDBM7863

- Chloromethyl Thienyl Ketone deriv. 11

- 556110-52-2

- 2-Chloro-1-(3-methyl-2-thienyl)-ethanone

- CS-0231938

- 2-Chloro-1-(3-methyl-thiophen-2-yl)-ethanone

-

- インチ: InChI=1S/C7H7ClOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3H,4H2,1H3

- InChIKey: HCEPFKMDXYBZCH-UHFFFAOYSA-N

計算された属性

- 精确分子量: 173.9906137g/mol

- 同位素质量: 173.9906137g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 10

- 回転可能化学結合数: 2

- 複雑さ: 138

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.3Ų

- XLogP3: 2.6

2-chloro-1-(3-methylthiophen-2-yl)ethan-1-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM467600-500mg |

Ethanone, 2-chloro-1-(3-methyl-2-thienyl)- (9CI) |

556110-52-2 | 95%+ | 500mg |

$548 | 2023-02-02 | |

| Chemenu | CM467600-1g |

Ethanone, 2-chloro-1-(3-methyl-2-thienyl)- (9CI) |

556110-52-2 | 95%+ | 1g |

$711 | 2023-02-02 | |

| Aaron | AR00DI56-2.5g |

Ethanone, 2-chloro-1-(3-methyl-2-thienyl)- (9CI) |

556110-52-2 | 95% | 2.5g |

$1909.00 | 2023-12-13 | |

| Enamine | EN300-1258965-0.1g |

2-chloro-1-(3-methylthiophen-2-yl)ethan-1-one |

556110-52-2 | 95% | 0.1g |

$241.0 | 2023-06-08 | |

| 1PlusChem | 1P00DHWU-50mg |

Ethanone, 2-chloro-1-(3-methyl-2-thienyl)- (9CI) |

556110-52-2 | 95% | 50mg |

$255.00 | 2024-04-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302608-1g |

2-Chloro-1-(3-methyl-2-thienyl)-ethanone |

556110-52-2 | 95% | 1g |

¥7203.00 | 2024-05-08 | |

| Enamine | EN300-1258965-0.25g |

2-chloro-1-(3-methylthiophen-2-yl)ethan-1-one |

556110-52-2 | 95% | 0.25g |

$347.0 | 2023-06-08 | |

| Enamine | EN300-1258965-2.5g |

2-chloro-1-(3-methylthiophen-2-yl)ethan-1-one |

556110-52-2 | 95% | 2.5g |

$1370.0 | 2023-06-08 | |

| 1PlusChem | 1P00DHWU-250mg |

Ethanone, 2-chloro-1-(3-methyl-2-thienyl)- (9CI) |

556110-52-2 | 95% | 250mg |

$491.00 | 2024-04-29 | |

| Aaron | AR00DI56-50mg |

Ethanone, 2-chloro-1-(3-methyl-2-thienyl)- (9CI) |

556110-52-2 | 95% | 50mg |

$248.00 | 2023-12-13 |

2-chloro-1-(3-methylthiophen-2-yl)ethan-1-one 関連文献

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

2-chloro-1-(3-methylthiophen-2-yl)ethan-1-oneに関する追加情報

Professional Introduction to 2-chloro-1-(3-methylthiophen-2-yl)ethan-1-one (CAS No. 556110-52-2)

2-chloro-1-(3-methylthiophen-2-yl)ethan-1-one, identified by the CAS number 556110-52-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a chlorinated ketone group attached to a thiophene ring, has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The presence of both electron-withdrawing and electron-donating groups in its framework makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of bioactive compounds.

The structural motif of 2-chloro-1-(3-methylthiophen-2-yl)ethan-1-one combines the aromatic stability of the thiophene ring with the reactivity of the ketone and chloro substituents. Thiophene derivatives are well-documented for their role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer agents. The addition of a methyl group at the 3-position of the thiophene ring further modulates its electronic properties, enhancing its utility as a building block in drug design.

In recent years, there has been a surge in research focused on heterocyclic compounds, particularly those incorporating thiophene scaffolds. These compounds are favored for their ability to interact with biological targets in unique ways, often leading to high selectivity and efficacy. The chloro-substituted ketone moiety in 2-chloro-1-(3-methylthiophen-2-yl)ethan-1-one introduces further opportunities for functionalization, allowing chemists to tailor the molecule's properties for specific applications.

One of the most compelling aspects of this compound is its potential as a precursor for synthesizing more complex pharmacophores. For instance, the ketone group can undergo reduction to form secondary alcohols or undergo nucleophilic addition reactions, while the chloro group can be displaced by various nucleophiles. These transformations open up numerous pathways for creating novel molecules with tailored biological activities. Recent studies have demonstrated the utility of such intermediates in developing inhibitors targeting enzymes involved in metabolic pathways relevant to diseases like diabetes and cancer.

The thiophene ring itself is known for its ability to modulate electronic properties and influence binding interactions with biological targets. In particular, modifications at the 2-position of the thiophene ring can significantly alter the compound's bioactivity. The 3-methylthiophen-2-yl substituent in 2-chloro-1-(3-methylthiophen-2-yl)ethan-1-one contributes to this modulation by introducing steric hindrance and electronic effects that can fine-tune receptor binding affinities.

Advances in synthetic methodologies have further enhanced the accessibility of 2-chloro-1-(3-methylthiophen-2-yl)ethan-1-one. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled efficient construction of complex molecular frameworks incorporating this core structure. These methods have not only improved yields but also allowed for greater control over regioselectivity, making it easier to access desired derivatives.

The pharmaceutical industry has been particularly interested in thiophene-based compounds due to their broad spectrum of biological activities. For example, derivatives of this compound have shown promise as kinase inhibitors, which are crucial in targeted cancer therapies. The ability to modify both the thiophene ring and the ketone/chloro substituents provides a rich palette for designing molecules that can selectively inhibit disease-causing enzymes without affecting normal cellular processes.

In conclusion, 2-chloro-1-(3-methylthiophen-2-yl)ethan-1-one (CAS No. 556110-52-2) represents a versatile and valuable intermediate in medicinal chemistry. Its unique structural features make it an attractive candidate for further exploration in drug discovery efforts aimed at treating various diseases. As synthetic chemistry continues to evolve, it is likely that this compound will play an increasingly important role in developing next-generation therapeutics.

556110-52-2 (2-chloro-1-(3-methylthiophen-2-yl)ethan-1-one) Related Products

- 41873-72-7(2H-1-Benzopyran-3-carbonylchloride)

- 2034322-59-1(5-acetyl-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}ethyl)thiophene-2-carboxamide)

- 1262011-05-1(2-(2-Benzyloxyphenyl)-4-nitrobenzoic acid)

- 1531794-42-9((4-fluoro-2-methoxyphenyl)methyl(methyl)amine)

- 1211537-23-3(5-Bromo-4-methylpyridine-2-carbonyl chloride)

- 2172102-00-8(1-(dimethyl-1,2,4-triazin-3-yl)azetidin-2-ylmethanamine)

- 1863337-79-4(2(1H)-Pyridinone, 5-amino-6-methyl-1-(2-methylpropyl)-)

- 1153346-83-8(5-chloro-N-(2-nitrophenyl)pentanamide)

- 2309314-91-6(8-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octane)

- 1980787-47-0(Belapectin)